N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes cyclobutyl and cyclopropyl groups attached to a pyrimidine ring, which is further connected to a methoxyphenyl group through an amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrimidine ring, followed by the introduction of cyclobutyl and cyclopropyl groups. The final steps involve the coupling of the pyrimidine derivative with a methoxyphenyl acetamide under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to precisely control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide
- N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide
Uniqueness
N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide is unique due to the presence of both cyclobutyl and cyclopropyl groups attached to the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-12(25)21-15-8-9-18(26-2)17(10-15)22-19-11-16(13-4-3-5-13)23-20(24-19)14-6-7-14/h8-11,13-14H,3-7H2,1-2H3,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRCEAKQOKUXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2)C3CCC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.